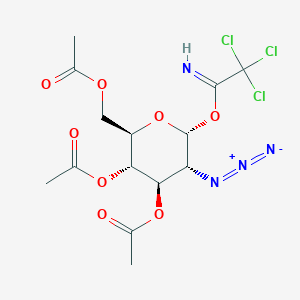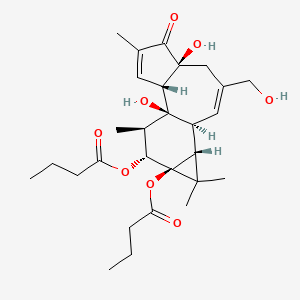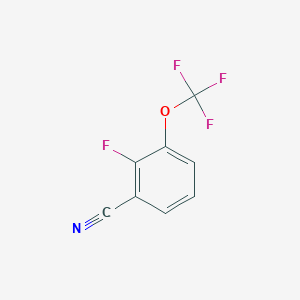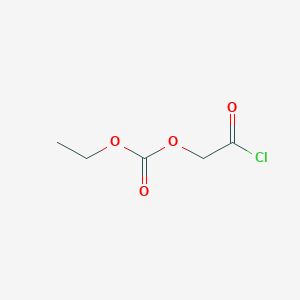
Glycoloyl Chloride Ethyl Carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycoloyl Chloride Ethyl Carbonate is an organic compound that belongs to the class of esters and acid chlorides It is characterized by the presence of both glycoloyl chloride and ethyl carbonate functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Glycoloyl Chloride Ethyl Carbonate can be synthesized through the reaction of glycoloyl chloride with ethyl carbonate. The reaction typically involves the use of a base catalyst to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
[ \text{Glycoloyl Chloride} + \text{Ethyl Carbonate} \rightarrow \text{this compound} + \text{HCl} ]
The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reactants and controlled temperature conditions are crucial to achieving high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Glycoloyl Chloride Ethyl Carbonate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Hydrolysis: In the presence of water, this compound can hydrolyze to form glycolic acid and ethyl carbonate.
Reduction: The compound can be reduced to form glycoloyl alcohol and ethyl carbonate.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and alcohols, with reactions typically carried out in the presence of a base catalyst.
Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to accelerate the reaction.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
Nucleophilic Substitution: Amides and esters.
Hydrolysis: Glycolic acid and ethyl carbonate.
Reduction: Glycoloyl alcohol and ethyl carbonate.
Wissenschaftliche Forschungsanwendungen
Glycoloyl Chloride Ethyl Carbonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate
Eigenschaften
Molekularformel |
C5H7ClO4 |
|---|---|
Molekulargewicht |
166.56 g/mol |
IUPAC-Name |
(2-chloro-2-oxoethyl) ethyl carbonate |
InChI |
InChI=1S/C5H7ClO4/c1-2-9-5(8)10-3-4(6)7/h2-3H2,1H3 |
InChI-Schlüssel |
WNXDLRPXISYJMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)OCC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S,2R,5R,8R,11R,12S)-12-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid](/img/structure/B13410760.png)
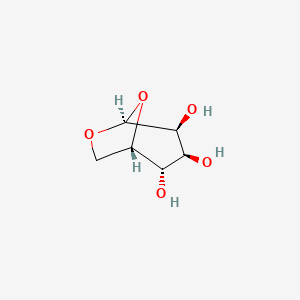
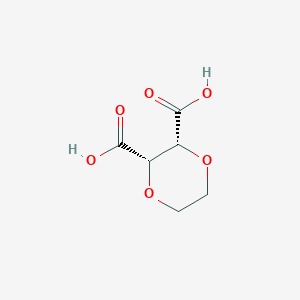
![2-Perfluorodecyl-[1,1-2H2]-[1,2-13C2]-ethanol](/img/structure/B13410779.png)
![1-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13410794.png)

